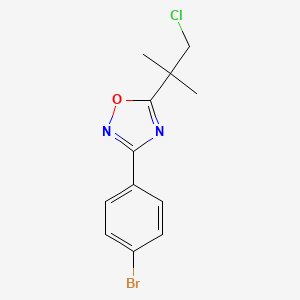
N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide
Overview
Description
“N-(butan-2-yl)-2-methyl-decahydroquinoline-4-carboxamide” is a complex organic compound. It contains a butan-2-yl group, which is a four-carbon alkyl group derived from butane . The compound also contains a decahydroquinoline group, which is a type of heterocyclic compound, and a carboxamide group, which is a functional group derived from carboxylic acids.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the decahydroquinoline ring. The butan-2-yl group would likely be attached to one of the carbon atoms in the ring, and the carboxamide group would be attached at the 4-position of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the carboxamide group could make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Neuroinflammation Imaging
A study on 11C-ER176 , an analog of 11C-PK11195 (N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide), highlights its application in PET imaging for neuroinflammation through the 18-kDa translocator protein (TSPO). The compound showed low sensitivity to polymorphism rs6971 in vitro and demonstrated high specific binding in monkey brains, making it a potential tool for neuroinflammation research (Ikawa et al., 2017).
Radiopharmaceutical Development
Research on [11C]PK11195 , another related compound, explored its radiation dosimetry extrapolated from rats to humans. This compound, a peripheral benzodiazepine receptor antagonist, is used in PET radiopharmaceuticals for neuroinflammatory imaging. The study provides insights into the compound's pharmacokinetics and radiation dosimetry, essential for its application in human PET imaging (Luoto et al., 2010).
Analytical Chemistry and Pharmacology
A study on the electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus demonstrated the analytical applications of structurally similar compounds. This research helps understand the mass spectrometric behavior of drug candidates and provides analytical tools for identifying potential metabolites in clinical and forensic settings (Beuck et al., 2009).
Medicinal Chemistry
In medicinal chemistry, quinolinone-3-carboxamides have been identified as potent CFTR potentiators, with VX-770 (ivacaftor) being a notable example. This research into CFTR modulators showcases the therapeutic potential of quinoline derivatives in treating cystic fibrosis (Hadida et al., 2014).
Mechanism of Action
properties
IUPAC Name |
N-butan-2-yl-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-4-10(2)17-15(18)13-9-11(3)16-14-8-6-5-7-12(13)14/h10-14,16H,4-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCPYUJDWBZFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC(NC2C1CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186670 | |
| Record name | Decahydro-2-methyl-N-(1-methylpropyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240526-32-2 | |
| Record name | Decahydro-2-methyl-N-(1-methylpropyl)-4-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydro-2-methyl-N-(1-methylpropyl)-4-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530982.png)


![4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide](/img/structure/B1530987.png)
![2-(Hydroxymethyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1530988.png)


![5-cyano-3-methyl-N-({[(4-methylbenzyl)oxy]imino}methyl)-4-phenyl-2-thiophenecarboxamide](/img/structure/B1530993.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1530994.png)

![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-methylaniline](/img/structure/B1530997.png)

